molecular formula C19H16O5 B7646168 3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid

3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid

Cat. No. B7646168
M. Wt: 324.3 g/mol
InChI Key: VLOGDVMGMVHPGF-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid, also known as chromone-3-carboxylic acid, is a chemical compound that belongs to the class of chromone derivatives. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility in water and its susceptibility to degradation under certain conditions.

Future Directions

There are several future directions for the study of 3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid. One direction is to study its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to understand the mechanisms underlying its various biological effects and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid involves the reaction between 3-bromopropionic acid and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Knoevenagel condensation reaction with 3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acidarbaldehyde in the presence of a catalyst such as piperidine. The final product is obtained by acidification and subsequent purification.

Scientific Research Applications

3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid has been extensively studied for its potential medicinal properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its antimicrobial and antioxidant properties.

properties

IUPAC Name

3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c20-18(21)9-10-23-15-7-5-13(6-8-15)11-14-12-24-17-4-2-1-3-16(17)19(14)22/h1-8,11H,9-10,12H2,(H,20,21)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOGDVMGMVHPGF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)OCCC(=O)O)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C/C2=CC=C(C=C2)OCCC(=O)O)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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